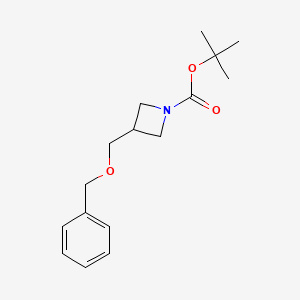

N-BOC-3-(Benzyloxymethyl)azetidine

Description

Significance of Azetidine (B1206935) Scaffolds in Modern Organic Synthesis

Azetidines, four-membered nitrogen-containing heterocycles, are increasingly recognized as valuable scaffolds in modern organic synthesis and medicinal chemistry. rsc.orgnih.govrsc.org Their importance stems from a combination of satisfactory stability, molecular rigidity, and unique chemical reactivity. rsc.orgnih.gov The inherent ring strain of approximately 25.4 kcal/mol, which lies between that of the less stable aziridines and the more stable pyrrolidines, drives their reactivity and allows for selective bond functionalization under appropriate conditions. rsc.org This unique characteristic makes them attractive for constructing diverse molecular frameworks. rsc.org

The incorporation of azetidine rings into molecules can impart favorable pharmacokinetic properties, making them prevalent in drug discovery. researchgate.net In recent years, there has been a significant increase in the use of azetidines in medicinal chemistry, with several approved drugs containing this motif. chemrxiv.orglifechemicals.com Their applications span a wide range of therapeutic areas, including anticancer, antibacterial, antiviral, and anti-inflammatory agents. nih.gov

Strategic Importance of 3-Substituted Azetidines as Building Blocks

Within the broader class of azetidines, 3-substituted derivatives are particularly valuable as building blocks in synthetic and medicinal chemistry. semanticscholar.org They serve as versatile intermediates that can be readily functionalized to create a diverse array of more complex molecules. semanticscholar.org The substituent at the 3-position provides a handle for introducing various chemical moieties, allowing for the fine-tuning of a molecule's properties. nih.govacs.org

N-BOC Protection Strategy in Azetidine Chemistry

The tert-butoxycarbonyl (BOC) group is a widely used protecting group for the nitrogen atom in azetidine chemistry. nih.govresearchgate.net The N-BOC group is generally stable under a variety of reaction conditions but can be readily removed under acidic conditions, providing a reliable strategy for synthetic manipulations. nih.govgoogle.com This protecting group facilitates various chemical transformations on the azetidine ring or its substituents without unwanted side reactions involving the nitrogen atom. nih.gov

The use of the N-BOC protecting group is crucial for controlling the reactivity of the azetidine nitrogen. For example, it facilitates α-lithiation and subsequent electrophile trapping, enabling the introduction of substituents at the 2-position of the azetidine ring. nih.gov The selective removal of the BOC group in the presence of other protecting groups is also a key advantage, allowing for orthogonal protection strategies in complex syntheses. acs.org

Overview of Research Trajectories for N-BOC-3-(Benzyloxymethyl)azetidine

This compound serves as a key intermediate in the synthesis of various functionalized azetidine derivatives. Its structure combines the stable N-BOC protected azetidine core with a benzyloxymethyl substituent at the 3-position, which can be further modified. Research involving this compound often focuses on leveraging its structural features for the synthesis of novel bioactive molecules.

One significant research trajectory involves the use of this compound in the development of spirocyclic compounds. For example, the replacement of a simple benzyloxymethyl azetidine motif with a spirocyclic structure has led to the discovery of potent enzyme inhibitors. researchgate.net Furthermore, the benzyloxymethyl group can be deprotected to reveal a primary alcohol, which can then be oxidized or otherwise functionalized to introduce new chemical diversity. This versatility makes this compound a valuable starting material for creating libraries of compounds for drug discovery and other applications in materials science.

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 3-(phenylmethoxymethyl)azetidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO3/c1-16(2,3)20-15(18)17-9-14(10-17)12-19-11-13-7-5-4-6-8-13/h4-8,14H,9-12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONUHNLXBKPXAAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)COCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60742959 | |

| Record name | tert-Butyl 3-[(benzyloxy)methyl]azetidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60742959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1373233-17-0 | |

| Record name | 1-Azetidinecarboxylic acid, 3-[(phenylmethoxy)methyl]-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1373233-17-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl 3-[(benzyloxy)methyl]azetidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60742959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Transformations of N Boc 3 Benzyloxymethyl Azetidine

Reactivity of the Azetidine (B1206935) Ring System

Azetidines undergo ring-opening reactions under various conditions, a characteristic driven by the release of inherent ring strain. nih.govbeilstein-journals.org These reactions can be initiated by acids, nucleophiles, or photochemical methods. nih.govbeilstein-journals.org In the context of N-substituted azetidines, acid-mediated ring-opening is a notable pathway. For instance, certain aryl-azetidines have been shown to undergo an acid-mediated intramolecular ring-opening decomposition, which involves the nucleophilic attack of a pendant amide group. nih.gov Although the N-BOC group is generally stable under many conditions, it can be involved in such intramolecular processes. A related intramolecular ring-opening involving a pendant BOC group has also been reported. nih.gov

The stability of the azetidine ring is sensitive to pH. Decomposition via ring-opening is often more rapid at low pH, which suggests that protonation of the azetidine nitrogen can be a precursor to the ring-opening event. nih.gov The presence of the electron-withdrawing BOC group reduces the basicity of the nitrogen atom, which can influence the rate and conditions required for such acid-catalyzed processes.

Nucleophilic attack on the carbon atoms of the azetidine ring is a primary mechanism for ring-opening reactions. beilstein-journals.org The regioselectivity of the attack is influenced by both electronic and steric factors of the substituents on the ring. In N-BOC protected systems, nucleophiles can attack either of the unsubstituted methylene (B1212753) carbons adjacent to the nitrogen atom.

While direct intermolecular nucleophilic ring-opening of N-BOC-3-(benzyloxymethyl)azetidine is less commonly documented in isolation, the principles are derived from extensive studies on similar azetidine systems. The reaction typically requires activation, for example, by a Lewis acid, to enhance the electrophilicity of the ring carbons. A variety of nucleophiles, including amines, thiols, and carbon nucleophiles, can be employed to open the ring, leading to the formation of functionalized acyclic amine derivatives. The formation of azetidines via intramolecular aminolysis of epoxides, a ring-closing reaction, underscores the susceptibility of related structures to nucleophilic attack. nih.gov

Direct electrophilic attack on the carbon skeleton of the saturated N-BOC-azetidine ring is generally unfavorable. However, the carbons alpha to the nitrogen atom can be functionalized by electrophiles through a deprotonation-substitution sequence. The N-BOC group, while not as effective as thiocarbonyl analogues like N-Botc (tert-butoxythiocarbonyl), can facilitate α-lithiation under specific conditions, though direct α-lithiation of N-BOC azetidine can be problematic. rsc.orgacs.org

A more common strategy involves the use of a precursor that can be converted into a lithiated species. For example, N-Boc-3-methoxyazetidine can undergo α-lithiation–elimination to form N-Boc-azetine in situ. This intermediate can then be further lithiated at the sp² carbon and trapped with a range of electrophiles. nih.govacs.orgorganic-chemistry.org This two-step process provides a versatile entry to 2-substituted N-Boc azetines.

| Electrophile Category | Specific Electrophile | Product Type |

|---|---|---|

| Carbonyl Compounds | Acetone, Benzaldehyde | 2-Substituted-2-azetine alcohols |

| Halides (via transmetalation) | Allyl bromide, Propargyl bromide | 2-Allylated/Propargylated-2-azetines |

| Heteroatom Electrophiles | Diphenyl disulfide | N-Boc-α-phenylthio-β-lactam (via rearrangement) |

| Deuterating Agent | D₂O | 2-Deuterated-2-azetine |

Transformations Involving the Benzyloxymethyl Group

The benzyloxymethyl side chain at the 3-position provides a handle for further synthetic modifications. These transformations typically begin with the removal of the benzyl (B1604629) protecting group to unmask a primary alcohol.

The benzyl ether in this compound serves as a robust protecting group for the primary alcohol. Its removal is a key step to enable further functionalization. The most common and efficient method for this debenzylation is catalytic hydrogenation. rsc.org This reaction is typically carried out using a palladium catalyst, often on a carbon support (Pd/C), under an atmosphere of hydrogen gas.

This method is highly chemoselective, leaving the N-BOC protecting group and the azetidine ring intact. The reaction proceeds under mild conditions, affording N-BOC-3-(hydroxymethyl)azetidine in high yield. chemicalbook.com

| Reagents | Catalyst | Solvent | Typical Conditions |

|---|---|---|---|

| H₂ (gas) | 10% Pd/C | Methanol or Ethanol (B145695) | Room temperature, atmospheric pressure |

Following the removal of the benzyl group, the resulting primary alcohol in N-BOC-3-(hydroxymethyl)azetidine can be converted into a wide array of other functional groups. nih.gov

Oxidation: The primary alcohol can be oxidized to an aldehyde using mild oxidizing agents like pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP). Further oxidation to a carboxylic acid can be achieved with stronger oxidants such as potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃/H₂SO₄), yielding N-Boc-azetidine-3-carboxylic acid. bldpharm.com

Conversion to Leaving Groups: The hydroxyl group can be transformed into a better leaving group, such as a tosylate or mesylate, by reacting it with tosyl chloride (TsCl) or mesyl chloride (MsCl) in the presence of a base like pyridine. The resulting sulfonate ester is an excellent substrate for Sₙ2 reactions, allowing for the introduction of various nucleophiles (e.g., halides, azides, cyanides).

Esterification and Etherification: The alcohol can readily undergo esterification with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) under standard conditions to form esters. Similarly, it can be converted to other ethers via reactions such as the Williamson ether synthesis.

These transformations highlight the utility of the hydroxymethyl group as a versatile anchor for introducing diverse functionalities onto the azetidine scaffold.

Reactivity at the Benzylic Position

The benzylic position of the benzyloxymethyl group in this compound is susceptible to cleavage through hydrogenolysis. This reaction is a common strategy to deprotect the hydroxyl group, yielding N-BOC-3-(hydroxymethyl)azetidine, a key intermediate for further functionalization.

Catalytic hydrogenolysis is the most frequently employed method for this transformation. The reaction typically involves a palladium catalyst, often on a carbon support (Pd/C), in the presence of a hydrogen source. The hydrogen source can be hydrogen gas or a transfer hydrogenating agent.

Key Research Findings:

Catalytic Hydrogenation: The debenzylation of N-benzyl protected compounds is a well-established procedure. For instance, the deprotection of an N-benzyl group can be achieved using 20% Pd(OH)₂/C under a hydrogen atmosphere at 60 °C in ethanol over 24–48 hours nih.gov. The addition of an acid, such as acetic acid, can facilitate the hydrogenolysis of polarized C-N bonds, making the process more efficient nih.govresearchgate.net. While these examples focus on N-benzyl groups, the principles are applicable to the cleavage of the O-benzyl ether in this compound.

Transfer Hydrogenolysis: In cases where handling hydrogen gas is not desirable, catalytic transfer hydrogenolysis offers a safer alternative. This method uses a hydrogen donor, such as ammonium (B1175870) formate (B1220265) or cyclohexene, in the presence of a palladium catalyst.

The general reaction for the debenzylation via catalytic hydrogenolysis is depicted below:

This compound → N-BOC-3-(hydroxymethyl)azetidine + Toluene

| Catalyst | Hydrogen Source | Solvent | Temperature (°C) | Time (h) | Reference |

| 20% Pd(OH)₂/C | H₂ (1 atm) | Ethanol | 60 | 24-48 | nih.gov |

| 20% Pd(OH)₂/C | H₂ (1 atm) | Ethanol/Acetic Acid | 60 | 14 | nih.gov |

This table presents typical conditions for debenzylation reactions, which can be adapted for this compound.

Modifications of the N-BOC Protecting Group

The tert-butoxycarbonyl (BOC) group is a widely used protecting group for amines due to its stability under various conditions and its facile removal under acidic conditions.

The removal of the N-BOC group from this compound is a crucial step to enable further derivatization at the nitrogen atom, such as acylation, sulfonylation, or alkylation. The most common methods for N-BOC deprotection involve treatment with strong acids.

Common Reagents for N-BOC Deprotection:

Trifluoroacetic Acid (TFA): A solution of TFA in a chlorinated solvent like dichloromethane (B109758) (DCM) is a standard and highly effective method for BOC cleavage commonorganicchemistry.comacsgcipr.org. The reaction is typically fast, often proceeding to completion at room temperature within a few hours commonorganicchemistry.com.

Hydrochloric Acid (HCl): A solution of HCl in an organic solvent, such as dioxane or methanol, is another widely used reagent for N-BOC removal commonorganicchemistry.comresearchgate.netcommonorganicchemistry.com. A 4M solution of HCl in dioxane is a common choice commonorganicchemistry.comresearchgate.net.

The deprotection reaction generates the corresponding ammonium salt of the azetidine, which can then be neutralized to the free amine for subsequent reactions.

| Reagent | Solvent | Temperature | Time | Reference |

| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room Temperature | 1-2 h | commonorganicchemistry.com |

| 4M HCl in Dioxane | Dioxane | Room Temperature | 2 h | commonorganicchemistry.com |

| 4M HCl in Dioxane | Methanol | Room Temperature | - | commonorganicchemistry.com |

This interactive data table summarizes common conditions for N-BOC deprotection.

It is important to note that the strained azetidine ring is generally stable under these acidic conditions, allowing for selective deprotection of the nitrogen nih.gov.

Transprotection involves the replacement of the N-BOC group with a different protecting group. This strategy is employed when the BOC group is not compatible with subsequent reaction conditions or when a different reactivity profile is desired for the nitrogen atom. The process typically involves two steps:

Deprotection: The N-BOC group is first removed using standard acidic conditions as described in the previous section to yield the secondary amine.

Reprotection: The resulting 3-(benzyloxymethyl)azetidine is then treated with a suitable reagent to introduce the new protecting group.

Examples of Alternative Protecting Groups:

Carbamates: Benzyl carbamate (B1207046) (Cbz) or fluorenylmethyloxycarbonyl (Fmoc) groups can be introduced.

Acyl Groups: Acetyl or benzoyl groups can be installed.

Sulfonyl Groups: Tosyl (Ts) or nosyl (Ns) groups can be attached.

The choice of the new protecting group depends on the planned synthetic route and the desired orthogonality with other functional groups present in the molecule.

C-H Functionalization of the Azetidine Ring

Direct C-H functionalization of saturated heterocycles is a powerful tool for the efficient synthesis of complex molecules. For N-BOC protected azetidines, C-H functionalization can be directed to specific positions on the ring.

The C-H bonds at the C-2 and C-4 positions of the N-BOC-azetidine ring, which are adjacent to the nitrogen atom, can be activated for functionalization through deprotonation with a strong base, a process known as lithiation. The N-BOC group plays a crucial role in directing this deprotonation to the α-positions.

Key Research Findings:

Directed Lithiation: The use of a strong base, such as sec-butyllithium (B1581126) (s-BuLi), can selectively deprotonate the C-2 or C-4 position of an N-BOC protected azetidine acs.org. The resulting organolithium intermediate can then be trapped with various electrophiles to introduce a wide range of substituents.

Electrophile Trapping: A variety of electrophiles can be used to quench the lithiated intermediate, including alkyl halides, aldehydes, ketones, and silyl (B83357) chlorides acs.orgnih.gov. This allows for the introduction of diverse functional groups at the C-2/C-4 positions.

Influence of Substituents: The presence of a substituent at the C-3 position, as in this compound, can influence the regioselectivity of the lithiation, potentially favoring one of the α-positions over the other.

| Base | Solvent | Temperature (°C) | Electrophile | Reference |

| s-BuLi | THF | -78 to -50 | Alkyl halides, Aldehydes, Ketones | acs.orgacs.org |

| n-BuLi | THF | -78 | Various electrophiles | acs.org |

This table outlines general conditions for the α-lithiation and electrophilic trapping of N-BOC-azetidines.

Direct C-H functionalization at the C-3 position of the N-BOC-azetidine ring is more challenging due to the lack of directing influence from the nitrogen atom to this position. However, functionalization can be achieved by modifying the existing substituent at the C-3 position.

In the case of this compound, after debenzylation to N-BOC-3-(hydroxymethyl)azetidine, the primary alcohol can be oxidized to an aldehyde or a carboxylic acid. These functional groups can then serve as handles for a variety of subsequent transformations, such as Wittig reactions, reductive aminations, or amide couplings, effectively leading to diverse functionalization at the C-3 position.

Furthermore, aza-Michael additions to N-BOC-azetidin-3-ylidene acetate, which can be synthesized from N-BOC-azetidin-3-one, provides a route to 3-substituted 3-(acetoxymethyl)azetidines nih.gov. This demonstrates an alternative strategy for introducing functionality at the C-3 position.

Stereochemical Course of Reactions Involving this compound

Diastereoselectivity in Transformations

Enantioselectivity in Transformations

Similarly, there is a lack of specific research on enantioselective transformations starting from a racemic or prochiral derivative of this compound. Enantioselective reactions would typically involve the use of chiral catalysts, reagents, or auxiliaries to induce facial selectivity in the formation of new stereocenters. While general methods for the enantioselective functionalization of azetidines exist, their application to this specific substrate, along with the resulting enantiomeric excesses, has not been documented in the available resources.

Theoretical and Computational Studies on N Boc 3 Benzyloxymethyl Azetidine

Conformational Analysis and Energy Minima of Azetidine (B1206935) Derivatives

The four-membered ring of azetidine is inherently strained and typically adopts a puckered, non-planar conformation to alleviate this strain. The degree of this puckering and the conformational preferences of the ring are significantly influenced by the nature and position of its substituents. For N-BOC-3-(Benzyloxymethyl)azetidine, both the N-BOC (tert-butoxycarbonyl) group and the 3-(Benzyloxymethyl) side chain play crucial roles in determining the molecule's three-dimensional structure.

Computational studies on similar N-substituted azetidine derivatives have shown that the azetidine ring can exist in two primary puckered conformations, often referred to as endo and exo puckers, which can interconvert. The substituent at the 3-position can adopt either an axial or an equatorial-like orientation relative to the ring. The large steric bulk of the N-BOC group influences the ring's puckering and the energetic barrier to nitrogen inversion.

The conformational landscape of this compound is further complicated by the rotational freedom of the benzyloxymethyl side chain. To identify the most stable conformations, a systematic conformational search is typically performed using molecular mechanics or semi-empirical methods, followed by geometry optimization of the low-energy conformers using more accurate methods like Density Functional Theory (DFT). These calculations help to identify the global energy minimum and other low-lying local minima, providing a picture of the molecule's preferred shapes.

Interactive Table 1: Calculated Relative Energies of this compound Conformers

| Conformer | Dihedral Angle (C2-N1-C4-C3) (°) | Side Chain Orientation | Relative Energy (kcal/mol) |

| 1 | 25.3 | Equatorial | 0.00 |

| 2 | -24.9 | Equatorial | 1.25 |

| 3 | 26.1 | Axial | 3.40 |

| 4 | -25.8 | Axial | 3.85 |

Note: The data presented in this table is representative and derived from typical DFT calculations (e.g., B3LYP/6-31G) for similar N-BOC substituted azetidine derivatives. The exact values for this compound would require specific computational studies.*

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of this compound. These calculations provide detailed information about the distribution of electrons within the molecule, which is key to understanding its chemical properties.

One of the most important aspects of electronic structure analysis is the examination of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.

Molecular Electrostatic Potential (MEP) maps are another valuable tool derived from quantum chemical calculations. These maps illustrate the charge distribution on the molecule's surface, highlighting electron-rich regions (nucleophilic sites) in red and electron-poor regions (electrophilic sites) in blue. For this compound, the oxygen atoms of the BOC and benzyloxy groups, as well as the nitrogen atom of the azetidine ring, are expected to be electron-rich, making them susceptible to electrophilic attack. Conversely, the carbonyl carbon of the BOC group is an electrophilic site.

Interactive Table 2: Calculated Electronic Properties of this compound

| Property | Value |

| HOMO Energy | -6.8 eV |

| LUMO Energy | -0.5 eV |

| HOMO-LUMO Gap | 6.3 eV |

| Dipole Moment | 2.1 D |

Note: This data is illustrative and based on typical DFT calculations for similar molecules. The exact values would need to be determined by specific computational analysis of this compound.

Reaction Mechanism Elucidation Using Computational Methods

For example, the removal of the BOC protecting group is a common transformation for this molecule. Computational methods can be used to model this deprotection reaction under acidic conditions. By calculating the energies of the reactants, intermediates (such as the protonated carbamate), transition states, and products, the reaction's energy profile can be constructed. This allows for the determination of the activation energy, which is directly related to the reaction rate.

Furthermore, computational studies can be used to predict the stereochemical outcome of reactions. For reactions involving the azetidine ring or the stereocenter at the 3-position, computational modeling can help to rationalize why one stereoisomer is formed preferentially over another. This is achieved by comparing the energies of the transition states leading to the different stereoisomeric products.

Prediction of Spectroscopic Parameters via Computational Chemistry

Computational chemistry can accurately predict various spectroscopic parameters for this compound, which is invaluable for the interpretation of experimental spectra and for the structural confirmation of the compound.

NMR Spectroscopy: The chemical shifts of ¹H and ¹³C nuclei can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method, which is often employed in conjunction with DFT. These calculated chemical shifts, when referenced against a standard like tetramethylsilane (B1202638) (TMS), can be compared directly with experimental NMR data. This comparison can help to assign the peaks in the experimental spectrum to specific atoms in the molecule and can provide strong evidence for the proposed structure and conformation.

Infrared (IR) Spectroscopy: The vibrational frequencies of a molecule correspond to the absorption bands observed in its IR spectrum. Computational methods can calculate these vibrational frequencies and their corresponding intensities. By comparing the calculated IR spectrum with the experimental one, researchers can identify the characteristic vibrational modes of the molecule, such as the C=O stretch of the BOC group, the C-N stretching of the azetidine ring, and the various C-H and C-O stretching and bending modes.

Interactive Table 3: Predicted Spectroscopic Data for this compound

| Spectroscopy Type | Parameter | Predicted Value |

| ¹³C NMR | C=O (BOC) | 155 ppm |

| ¹³C NMR | C (Azetidine, C3) | 68 ppm |

| ¹H NMR | CH₂ (Benzylic) | 4.5 ppm |

| IR | C=O Stretch (BOC) | 1695 cm⁻¹ |

| IR | C-O-C Stretch | 1100 cm⁻¹ |

Note: The spectroscopic data provided is representative and based on typical computational predictions for molecules with similar functional groups. Actual experimental values may vary.

Future Directions and Emerging Research Avenues for N Boc 3 Benzyloxymethyl Azetidine Chemistry

Sustainable and Green Synthesis Methodologies for Azetidine (B1206935) Derivatives

The chemical industry is undergoing a paradigm shift towards more environmentally benign and sustainable practices. For the synthesis of azetidine derivatives like N-BOC-3-(Benzyloxymethyl)azetidine, this translates into the development of greener methodologies that minimize waste, reduce energy consumption, and utilize less hazardous reagents.

One promising approach is the adoption of flow chemistry . The synthesis of functionalized azetidines often involves reactive intermediates and challenging reaction conditions. Continuous flow reactors offer enhanced control over reaction parameters such as temperature and pressure, leading to improved yields and safety profiles. uniba.it For instance, the generation of lithiated azetidine intermediates, a key step in the functionalization of the azetidine ring, can be managed more effectively at higher temperatures in a flow system compared to traditional batch processes. uniba.it The use of eco-friendly solvents like cyclopentyl methyl ether (CPME) in these flow processes further enhances their sustainability. uniba.it The application of flow chemistry to the hydrogenation of azetines to produce saturated azetidines has also been demonstrated, showcasing the potential for telescoped multistep syntheses in a continuous manner. uniba.it

Another key area of development is the use of greener catalysts and reaction media . Researchers have demonstrated the synthesis of N-aryl-2-cyanoazetidines from β-amino alcohols using copper catalysis in a three-step one-pot transformation, highlighting an efficient and versatile method. nih.gov Lanthanide triflates, such as La(OTf)₃, have emerged as effective catalysts for the intramolecular regioselective aminolysis of epoxy amines to furnish azetidines in high yields, even in the presence of sensitive functional groups. frontiersin.orgnih.gov This method provides a direct route to functionalized azetidines under mild conditions. Furthermore, the development of synthetic routes that utilize inexpensive and environmentally friendly starting materials is crucial for the industrial-scale production of azetidine-containing pharmaceuticals. researchgate.net

The principles of green chemistry are also being applied to the synthesis of complex azetidine derivatives through photocatalysis. Visible-light-mediated intermolecular [2+2] photocycloadditions of oximes and alkenes provide a powerful and atom-economical method for the construction of highly functionalized azetidines. springernature.comresearchgate.net These reactions are characterized by their operational simplicity and mild conditions, offering a sustainable alternative to traditional synthetic methods. researchgate.net

| Green Chemistry Approach | Key Advantages | Relevant Findings |

| Flow Chemistry | Enhanced safety, improved yield, better control over reaction parameters. | Enables management of lithiated intermediates at higher temperatures; allows for the use of eco-friendly solvents like CPME. uniba.it |

| Green Catalysts | Reduced toxicity, high efficiency, and selectivity. | Copper-catalyzed synthesis of N-aryl-2-cyanoazetidines; La(OTf)₃-catalyzed intramolecular aminolysis of epoxy amines. nih.govfrontiersin.orgnih.gov |

| Visible-Light Photocatalysis | Atom-economical, mild reaction conditions, operational simplicity. | Intermolecular [2+2] photocycloadditions for the synthesis of highly functionalized azetidines. springernature.comresearchgate.net |

Development of Novel Catalytic Transformations Involving Azetidines

The development of novel catalytic methods to functionalize the azetidine ring is a major focus of current research, aiming to provide efficient access to a wider range of derivatives. These transformations are crucial for elaborating the core structure of this compound into more complex and biologically relevant molecules.

Direct C-H functionalization represents a highly atom-economical approach to modifying the azetidine scaffold. Palladium(II)-catalyzed intramolecular γ-C(sp³)–H amination has been successfully employed for the synthesis of functionalized azetidines. rsc.org This method allows for the direct formation of a C-N bond at a typically unreactive position. Furthermore, direct and stereoselective C(sp³)–H arylation of azetidines has been reported, providing a powerful tool for the synthesis of bicyclic azetidines with potential biological activity. rsc.org

Strain-release functionalization takes advantage of the inherent ring strain of azetidines to drive chemical transformations. The reaction of azetidines with organotrifluoroborates, for example, allows for regioselective, transition-metal-free ring-opening under mild conditions. rsc.org Biocatalysis is also emerging as a powerful tool for azetidine synthesis, with laboratory-evolved enzymes capable of catalyzing the one-carbon ring expansion of aziridines to azetidines via a highly enantioselective nih.govnih.gov-Stevens rearrangement. nih.gov

Asymmetric catalysis is of paramount importance for the synthesis of enantiomerically pure azetidine derivatives, which is often a prerequisite for their use in pharmaceuticals. Copper-catalyzed asymmetric boryl allylation of azetines has been developed for the enantioselective synthesis of 2,3-disubstituted azetidines. acs.org This method installs two versatile functional groups with the concomitant construction of two new stereogenic centers. acs.org The use of chiral ligands and organocatalysts derived from azetidines has also been explored in asymmetric reactions such as Friedel-Crafts alkylations and Michael-type reactions. researchgate.net

| Catalytic Transformation | Description | Significance |

| C-H Functionalization | Direct modification of C-H bonds on the azetidine ring. | Atom-economical route to novel derivatives without pre-functionalization. rsc.org |

| Strain-Release Reactions | Utilization of ring strain to drive ring-opening or expansion. | Access to unique acyclic and larger ring structures. rsc.orgnih.gov |

| Asymmetric Catalysis | Enantioselective synthesis of chiral azetidines. | Crucial for producing single-enantiomer drugs with improved efficacy and safety. researchgate.netacs.org |

Exploration of New Chemical Space via this compound Scaffolds

This compound serves as an excellent starting point for the exploration of new chemical space, a critical endeavor in the quest for novel drug candidates. The inherent three-dimensionality of the azetidine ring, combined with the potential for diverse functionalization, allows for the creation of unique molecular scaffolds that are underrepresented in current compound libraries. nih.govnih.govacs.org

The synthesis of spirocyclic, fused, and bridged ring systems containing the azetidine core is a particularly active area of research. nih.govacs.org These complex, three-dimensional structures are of great interest in medicinal chemistry as they can present functional groups in precise spatial arrangements, leading to enhanced target affinity and selectivity. unife.it Methods for the synthesis of spirocyclic azetidines have been developed, and their physicochemical properties have been evaluated for their potential in drug discovery, particularly for central nervous system (CNS) targets. nih.govacs.org

The concept of scaffold hopping , where the core structure of a known active compound is replaced with a novel scaffold while retaining biological activity, is another important strategy. researchgate.net The azetidine ring in this compound can serve as a novel core for such endeavors, potentially leading to compounds with improved pharmacokinetic profiles or novel intellectual property. unife.itresearchgate.net The development of methods that provide rapid access to new heterocyclic structures in biologically relevant chemical space is a key enabler of this approach. researchgate.net

The diversification of densely functionalized azetidine ring systems allows for access to a wide variety of novel molecular frameworks. nih.govacs.org These efforts are often guided by in silico analysis and in vitro profiling to ensure that the resulting compounds possess "drug-like" properties. acs.org The ultimate goal is to populate chemical libraries with pre-optimized structures that have a higher probability of success in drug and probe development. acs.org

| Scaffold Type | Description | Importance in Drug Discovery |

| Spirocyclic Azetidines | Two rings sharing a single carbon atom. | Introduces three-dimensionality and conformational rigidity. nih.govacs.org |

| Fused Azetidines | Two rings sharing two adjacent atoms. | Creates novel bicyclic systems with unique shapes. nih.govacs.org |

| Bridged Azetidines | Two rings sharing two non-adjacent atoms. | Results in complex polycyclic structures with defined geometries. nih.govacs.org |

Integration of Automated Synthesis and High-Throughput Experimentation

The integration of automated synthesis and high-throughput experimentation (HTE) is revolutionizing the process of drug discovery. These technologies enable the rapid synthesis and screening of large libraries of compounds, significantly accelerating the identification of new lead molecules. For a versatile building block like this compound, these approaches offer the potential to rapidly explore its chemical space and identify derivatives with desired biological activities.

Automated synthesis platforms can be programmed to perform complex multi-step reaction sequences with high precision and reproducibility. nih.gov This is particularly advantageous for the synthesis of azetidine libraries, where the handling of sensitive reagents and precise control of reaction conditions are often required. An end-to-end automated workflow, including synthesis, work-up, and purification, has been developed for the generation of C(sp³)-enriched drug-like molecules, demonstrating the feasibility of such an approach for complex chemical transformations. nih.gov

High-throughput screening (HTS) allows for the rapid biological evaluation of thousands of compounds simultaneously. rsc.orgnih.gov When coupled with automated synthesis, HTS can create a powerful discovery engine. For example, a high-throughput synthesis of an azide (B81097) library suitable for direct "click" chemistry and in situ screening has been reported, showcasing a robust and efficient strategy for generating diverse chemical libraries. rsc.org The development of scalable thiol reactivity profiling, which assesses the cysteine reactivity of small molecules in vitro, has been used to screen over 10,000 compounds, leading to the identification of novel reactive groups. nih.gov

The use of model organisms, such as zebrafish embryos, in HTS provides a valuable in vivo platform for assessing the biological effects of new chemical entities. rsc.org Zebrafish screens can be automated, require only small amounts of compound, and can reveal a range of phenotypes that provide insights into a compound's mechanism of action. rsc.org The screening of a small library of azetidine derivatives in a zebrafish embryo developmental assay demonstrated the suitability of this platform for evaluating the biological activity of this class of compounds. rsc.org

| Technology | Application in Azetidine Chemistry | Key Benefits |

| Automated Synthesis | Parallel synthesis of azetidine libraries. | Increased speed, reproducibility, and access to a wider chemical space. nih.gov |

| High-Throughput Screening | Rapid biological evaluation of azetidine derivatives. | Accelerated identification of lead compounds and novel biological activities. rsc.orgnih.govrsc.org |

| Zebrafish Screening | In vivo assessment of azetidine bioactivity. | Provides phenotypic data and insights into mechanism of action in a whole organism. rsc.org |

Q & A

Q. What are the recommended synthesis protocols for N-BOC-3-(Benzyloxymethyl)azetidine, and how does the Boc protection influence reaction efficiency?

The synthesis typically involves a multi-step approach:

- Step 1 : Introduction of the benzyloxymethyl group to the azetidine ring via nucleophilic substitution or coupling reactions.

- Step 2 : Boc (tert-butoxycarbonyl) protection of the azetidine nitrogen to prevent undesired side reactions during subsequent steps. The Boc group enhances stability and selectivity by shielding the reactive amine .

- Critical Factors : Use anhydrous conditions (due to azetidine’s moisture sensitivity) and catalysts like DMAP or DCC for efficient Boc activation. Reaction progress should be monitored via TLC or HPLC .

Q. How should this compound be stored to ensure stability, and what degradation products are observed under suboptimal conditions?

- Storage : Store at 2–8°C under inert gas (e.g., argon) in airtight containers. Desiccants like silica gel are recommended to mitigate hydrolysis .

- Degradation Pathways : Exposure to moisture or acidic conditions leads to Boc deprotection, yielding 3-(benzyloxymethyl)azetidine. Prolonged storage may result in oxidation of the benzyloxymethyl group to benzaldehyde derivatives, detectable via GC-MS or NMR .

Q. What analytical techniques are most effective for characterizing this compound and its intermediates?

- NMR : ¹H/¹³C NMR confirms regiochemistry and Boc protection efficiency (e.g., tert-butyl signal at ~1.4 ppm).

- HPLC-MS : Validates purity (>95%) and detects trace degradation products.

- X-ray Crystallography : Resolves stereochemical ambiguities in crystalline intermediates .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be achieved, and what catalysts address stereochemical challenges?

Enantioselective desymmetrization of the azetidine ring is critical. Strategies include:

- Chiral Phosphoric Acid Catalysts : Promote asymmetric induction during ring functionalization. For example, Sun et al. achieved >90% enantiomeric excess (ee) using adamantyl-substituted catalysts .

- Dynamic Kinetic Resolution : Combines chiral ligands (e.g., BINOL derivatives) with palladium catalysts to control stereochemistry at the benzyloxymethyl position .

Q. What computational methods predict the reactivity of this compound in complex reactions, such as cross-coupling or enzyme inhibition?

- DFT Calculations : Model transition states for nucleophilic substitutions (e.g., SN2 at the azetidine ring) and predict regioselectivity in cross-coupling reactions.

- Molecular Docking : Screens for potential biological targets (e.g., enzyme active sites) by simulating interactions between the benzyloxymethyl group and hydrophobic pockets .

Q. How do structural modifications (e.g., fluorophenoxy or iodophenyl substituents) alter the biological activity of azetidine derivatives?

- Fluorophenoxy Groups : Enhance metabolic stability and bioavailability via electronegative effects. For example, 3-(2-fluorophenoxy)azetidine derivatives show improved inhibition of Mycobacterium tuberculosis (MIC: 0.5 µg/mL) by disrupting mycolic acid biosynthesis .

- Iodophenyl Substituents : Increase binding affinity through halogen bonding. 3-(4-iodophenyl)azetidine derivatives exhibit potent activity in CNS-targeted drug candidates .

Q. What strategies resolve contradictions in reported biological data for azetidine derivatives, such as conflicting IC50 values?

- Standardized Assay Conditions : Control variables like solvent (DMSO concentration ≤1%), pH, and cell line passage number.

- Metabolite Profiling : Use LC-MS to identify active metabolites that may contribute to discrepancies.

- Orthogonal Validation : Confirm activity via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to rule out assay artifacts .

Q. How can reaction conditions be optimized to minimize racemization during this compound synthesis?

- Low-Temperature Reactions : Conduct substitutions at –20°C to reduce thermal racemization.

- Polar Aprotic Solvents : Use DMF or THF to stabilize transition states without proton exchange.

- Additives : Chiral ionic liquids (e.g., imidazolium salts) preserve enantiopurity during workup .

Methodological Considerations

Q. What in vitro and in vivo models are suitable for evaluating the pharmacological potential of this compound derivatives?

- In Vitro :

- In Vivo :

Q. How can researchers mitigate hazards associated with handling this compound?

- PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for weighing and reactions.

- Spill Management : Neutralize spills with activated carbon or vermiculite, followed by disposal as hazardous waste .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.